REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O>[Cl:1][C:2]1[C:3]([F:9])=[CH:4][C:5]([O:8][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:6][N:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=N1)O)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.843 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture is extracted with ethyl acetate
|
Type
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WASH
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Details
|
the organic phases are washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The crude product is purified by chromatography on silica gel (eluent: pure toluene)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1F)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |